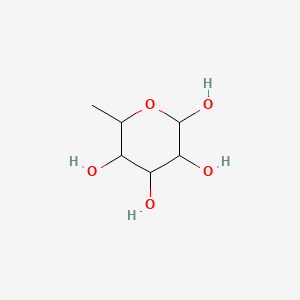

6-Deoxy-Hexose

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-methyloxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862943 | |

| Record name | 6-Deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73-34-7, 87-96-7, 97466-79-0 | |

| Record name | NSC287050 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | FUCOSE,L | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Diversity and Nomenclature of 6 Deoxy Hexoses

Major 6-Deoxy-Hexose Isomers and Their Configurations

Several this compound isomers are commonly encountered, primarily differing in the stereochemistry at various carbon centers.

L-Fucose is one of the most prominent 6-deoxy-hexoses found in nature. It is formally known as 6-deoxy-L-galactose, indicating its structural relationship to the hexose (B10828440) L-galactose but with the absence of a hydroxyl group at C-6. xn--80aabqbqbnift4db.xn--p1aiwikipedia.org L-Fucose predominantly occurs in the L-configuration, which is unusual for naturally occurring sugars, most of which are in the D-form. wikipedia.org It is a common component of N-linked and O-linked glycans and glycolipids in mammalian cells, as well as a fundamental subunit of polysaccharides like fucoidan (B602826) found in seaweed. xn--80aabqbqbnift4db.xn--p1aiwikipedia.orgebi.ac.uk The structure of L-fucose is characterized by the L-configuration and the deoxy position at C-6. xn--80aabqbqbnift4db.xn--p1aiwikipedia.orgebi.ac.uk In human N-linked glycans, fucose is frequently linked α-1,6 to the reducing terminal N-acetylglucosamine. xn--80aabqbqbnift4db.xn--p1aiwikipedia.orgebi.ac.uk Fucose at non-reducing termini linked α-1,2 to galactose forms the H antigen, a substructure of the A and B blood group antigens. xn--80aabqbqbnift4db.xn--p1aiwikipedia.orgebi.ac.uk

L-Rhamnose, also known as 6-deoxy-L-mannose, is another widely distributed this compound, particularly abundant in plants and bacteria. wikipedia.orgnih.govzellbio.eu Like L-fucose, it is unusual in that it primarily occurs in the L-configuration in nature. wikipedia.org Its structure is based on L-mannose, with the hydroxyl group at C-6 replaced by a hydrogen. wikipedia.orgnih.govontosight.ai L-Rhamnose is a component of various biomolecules, including glycoproteins, glycolipids, and plant cell walls, where it is found in pectic polysaccharides like rhamnogalacturonan II. wikipedia.orgontosight.ai It can also be a component of the outer cell membrane of acid-fast bacteria such as those in the Mycobacterium genus. wikipedia.org

6-Deoxy-D-talose is a less common isomer compared to L-fucose and L-rhamnose. Its structure is derived from D-talose with the deoxy modification at C-6. nih.govcymitquimica.com It is an epimer of D-rhamnose, differing in the configuration at the C-4 position. oup.com Research has explored the enzymatic synthesis of GDP-6-deoxy-D-talose, highlighting its occurrence in specific biological contexts, such as in Actinobacillus actinomycetemcomitans. oup.comnih.gov

6-Deoxy-L-allose is another isomer within this class. It can be produced from L-rhamnose through enzymatic conversion using aldose isomerases. researchgate.net The production yields of 6-deoxy-L-allose from L-rhamnose have been reported in research studies exploring enzymatic synthesis methods. researchgate.net

6-Deoxy-L-glucose is also known by the common name L-quinovose. nih.govontosight.ainih.govbiosynth.com It is a naturally occurring deoxy sugar found in various plants and microorganisms. ontosight.ai Structurally, it is similar to glucose but lacks the hydroxyl group at the sixth carbon atom. ontosight.ai L-Quinovose plays a role in the biosynthesis of certain glycosides. ontosight.ai It can be synthesized through methods including the reduction of L-rhamnose or fermentation by specific microorganisms. ontosight.ai In some bacterial species, such as Yersinia pseudotuberculosis, L-quinovose is a component of the O-specific polysaccharide chains of lipopolysaccharides. oup.com

Beyond the major isomers, several derivatives of 6-deoxy-hexoses exist, often featuring additional modifications such as methylation or amination.

2-acetamido-2,6-dideoxy-L-hexoses: These derivatives are characterized by an acetamido group at the C-2 position and the absence of hydroxyl groups at both C-2 and C-6, making them dideoxy sugars. An example is N-acetylquinovosamine (2-N-acetamido-2,6-dideoxyglucose), which has been identified as a component in the lipopolysaccharide of Rhizobium etli. nih.gov

3-O-Methyl-6-deoxy-D-talose: This derivative features a methyl group attached to the oxygen atom at the C-3 position, in addition to the deoxy modification at C-6 and the talose configuration. ontosight.aiechemi.com It is a naturally occurring monosaccharide and has been found as a component of the O-antigenic polysaccharide in Rhizobium etli. nih.govontosight.ai The methylation at C-3 influences its physical and chemical properties. ontosight.ai

These examples highlight the structural diversity possible within the this compound family, arising from variations in stereochemistry and the presence of additional functional groups.

Here is a summary of some major this compound isomers and their configurations:

| Isomer Name | Alternative Name(s) | Parent Hexose | Configuration at C-6 | Common Configuration |

| L-Fucose | 6-Deoxy-L-Galactose | Galactose | Deoxy (H) | L |

| L-Rhamnose | 6-Deoxy-L-Mannose | Mannose | Deoxy (H) | L |

| 6-Deoxy-D-Talose | Talose | Deoxy (H) | D | |

| 6-Deoxy-L-Allose | Allose | Deoxy (H) | L | |

| 6-Deoxy-L-Glucose | L-Quinovose | Glucose | Deoxy (H) | L |

Note: This table summarizes the core structural relationships based on the deoxy modification at C-6 and the configuration relative to the parent hexose. The actual stereochemistry at other carbons determines the specific isomer.

6-Deoxy-L-Glucose (L-Quinovose)

Standardized Nomenclature and Representation in Glycomics

A widely adopted system for the standardized representation of glycans is the Symbol Nomenclature for Glycans (SNFG) nih.govbeilstein-journals.orgnih.gov. Developed through collaborative efforts, SNFG employs a system of colored geometric shapes to represent different monosaccharide types acs.orgplos.org. This visual nomenclature facilitates the depiction and interpretation of complex glycan structures.

Within the SNFG system, 6-deoxy-hexoses are represented by filled triangles nih.govnih.govacs.org. The color of the triangle further specifies the particular type of this compound. For example, L-fucose is commonly represented by a red filled triangle, while other 6-deoxy-hexoses may be assigned different colors or represented by a white filled triangle if the specific type is unknown or generic nih.govplos.org.

This standardized representation allows researchers to easily visualize and compare glycan structures across different studies and databases. The use of distinct shapes for different monosaccharide classes, such as circles for hexoses and squares for N-acetylhexosamines, alongside the filled triangle for deoxyhexoses, provides a clear and intuitive graphical language for glycan structures nih.govacs.org.

The SNFG system is integrated into various glycomics databases and software tools, enabling the standardized drawing, storage, and analysis of glycan data beilstein-journals.org. This promotes interoperability and data sharing within the glycomics community.

The following table lists some common 6-deoxy-hexoses and their associated PubChem CIDs:

| Compound Name | Common Name(s) | PubChem CID |

| 6-Deoxy-L-galactose | L-Fucose | 17106 nih.gov, 3034656 fishersci.canih.gov |

| 6-Deoxy-L-mannose | L-Rhamnose | 25310 nih.gov, 19233 wikipedia.org, 16218576 chemimpex.commpg.de |

| 6-Deoxy-D-glucose | Quinovose, D-Quinovose | 439746 nih.gov, 15559383 nih.gov |

| 6-Deoxy-D-galactose | ||

| 6-Deoxy-D-mannose | ||

| 6-Deoxy-L-altrose | ||

| 6-Deoxy-D-gulose | ||

| 6-Deoxy-D-talose | ||

| 6-Deoxy-L-talose |

Note: PubChem CIDs can exist for different forms (e.g., alpha/beta anomers, hydrated forms) or entries of the same compound, leading to multiple CIDs for a single common name.

This standardized approach to nomenclature and representation is fundamental for advancing research in glycomics, allowing for effective communication and analysis of the diverse and complex world of glycans and their constituent 6-deoxy-hexoses.

Biosynthetic Pathways and Enzymatic Mechanisms of 6 Deoxy Hexoses

General Principles of 6-Deoxy-Hexose Biosynthesis

The formation of 6-deoxy-hexoses initiates from readily available nucleotide-activated hexoses. This process typically involves an initial dehydration step that introduces a double bond and a keto group, followed by subsequent modifications. uni.lu

The biosynthetic pathways for 6-deoxy-hexoses commence with activated forms of standard hexoses, where a sugar is linked to a nucleotide diphosphate (B83284). Common precursors include GDP-mannose, dTDP-glucose, and UDP-N-acetylglucosamine. wikipedia.orguni.luwikipedia.org These nucleotide sugars serve as the substrates for the enzymes that catalyze the modifications leading to the deoxy structure. For instance, GDP-mannose is the starting point for the biosynthesis of GDP-L-fucose, while dTDP-glucose is a precursor for dTDP-L-rhamnose and other deoxy sugars. wikipedia.orguni.lu UDP-N-acetylglucosamine can serve as a precursor for 2-acetamido-2,6-dideoxy-L-hexoses. scitoys.com The choice of nucleotide-activated hexose (B10828440) precursor dictates the initial sugar backbone that will be modified.

A central intermediate in the biosynthesis of many 6-deoxy-hexoses is the corresponding 4-keto-6-deoxy nucleotide sugar. wikipedia.orguni.lu This intermediate is typically formed after the initial dehydration step. The presence of the keto group at the C4 position and the deoxy modification at the C6 position are key features that allow for subsequent enzymatic transformations, such as epimerizations and reductions, which ultimately define the stereochemistry and structure of the final this compound product. wikipedia.orguni.lu This 4-keto-6-deoxy intermediate serves as a branching point for the synthesis of various 6-deoxyhexoses. wikipedia.org

Nucleotide-Activated Hexose Precursors (e.g., GDP-mannose, dTDP-glucose, UDP-N-acetylglucosamine)

Enzymology of this compound Formation

The conversion of nucleotide-activated hexose precursors to 6-deoxy-hexoses is catalyzed by a series of specific enzymes. Nucleotide sugar dehydratases play a critical initial role in this process. wikipedia.org

Nucleotide sugar dehydratases are key enzymes in the biosynthesis of deoxy and amino sugars. wikipedia.org They catalyze the removal of a water molecule from a nucleotide-activated sugar. In the context of this compound biosynthesis, these enzymes are responsible for the initial dehydration step that leads to the formation of the 4-keto-6-deoxy intermediate. wikipedia.org

Among the nucleotide sugar dehydratases, the 4,6-dehydratases are particularly important for this compound biosynthesis. wikipedia.org These enzymes catalyze the conversion of nucleoside diphosphate hexoses to nucleoside diphosphate-4-keto-6-deoxy hexoses, representing the first committed step in many deoxy sugar biosynthetic pathways. sigmaaldrich.comwikipedia.org 4,6-Dehydratases belong to the large and diverse Short-Chain Dehydrogenase/Reductase (SDR) superfamily of enzymes, which are characterized by a conserved structural fold and catalytic mechanism. wikipedia.orgnih.govwikipedia.orgwikidata.org They typically utilize NAD(P)+ as a cofactor in the reaction. wikipedia.orgnih.gov

Nucleotide Sugar Dehydratases (NS Dehydratases)

4,6-Dehydratases (Short-Chain Dehydrogenase/Reductase (SDR) Superfamily)

dTDP-D-glucose 4,6-dehydratase (RmlB, EC 4.2.1.46)

dTDP-D-glucose 4,6-dehydratase, also known as RmlB, is a key enzyme in the biosynthesis of dTDP-L-rhamnose, a 6-deoxyhexose found in the cell walls of many pathogenic bacteria. researchgate.netnih.gov RmlB catalyzes the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. researchgate.netwikipedia.org This reaction is the second step in the dTDP-L-rhamnose biosynthetic pathway. researchgate.netnih.gov

Mechanistically, RmlB is a hydro-lyase that cleaves carbon-oxygen bonds. wikipedia.org It functions as a homodimer and utilizes the tightly bound coenzyme NAD⁺ for transient oxidation of the substrate, which activates it for the subsequent dehydration step. nih.govwikipedia.org The catalytic mechanism involves several steps: NAD⁺ extracts a hydride from C4 of the glucose ring, a conserved glutamate (B1630785) residue removes a C5 proton, leading to the elimination of a water molecule between C5 and C6 and the formation of a 4-keto-5,6-glucosene intermediate. researchgate.net Finally, a hydride is transferred from NADH back to C6, resulting in the formation of dTDP-4-keto-6-deoxy-D-glucose. researchgate.net Structural studies have provided insight into the enzyme's active site, highlighting the roles of a conserved tyrosine residue as a catalytic base and an aspartic and glutamic acid pairing in the dehydration step. rcsb.org

RmlB belongs to the short-chain dehydrogenase/reductase (SDR) extended family, characterized by a Rossmann fold for nucleotide binding. nih.govwikipedia.org

WcbK (4,6-dehydratase acting on heptose substrates)

WcbK is a 4,6-dehydratase identified in Campylobacter jejuni, involved in the biosynthesis of 6-deoxy-heptoses, specifically 6-deoxy-α-D-altro-heptose, which is a component of the bacterium's capsular polysaccharide. nih.govnih.gov WcbK catalyzes the dehydration of GDP-D-glycero-D-manno-heptose to produce GDP-6-deoxy-4-keto-heptose. nih.govnih.gov

WcbK is similar to the Yersinia pseudotuberculosis GDP-manno-heptose dehydratase, DmhA. nih.gov While WcbK can use GDP-mannose as a substrate, its efficiency is lower compared to its activity on heptose. nih.govuwo.ca Kinetic studies comparing WcbK and DmhA indicate that the relaxed substrate specificity of WcbK comes at the expense of catalytic performance on GDP-manno-heptose. nih.govuwo.ca Structural modeling has identified a conserved residue (Thr187 in WcbK) potentially involved in substrate specificity, and mutagenesis studies have demonstrated its importance for enzymatic activity on both heptose and mannose substrates. nih.gov The catalytic reaction mechanism for WcbK, similar to other 4,6-dehydratases, involves an NAD⁺-dependent oxidation at C4, elimination of water from C5/C6, followed by NADH-dependent conjugate addition of hydride to the β-carbon. acs.org

5,6-Dehydratases (SDR Superfamily)

5,6-Dehydratases are another group of NS dehydratases that, along with 4,6-dehydratases, belong to the NS-short chain dehydrogenase/reductase (NS-SDR) superfamily. nih.govresearchgate.net While 4,6-dehydratases are the most well-characterized, 5,6-dehydratases also play a role in nucleotide sugar modifications. researchgate.net The SDR superfamily is a large family of NAD(P)(H)-dependent oxidoreductases characterized by a conserved α/β folding pattern with a central beta sheet, forming a Rossmann-fold motif for nucleotide binding. d-nb.info This superfamily exhibits significant functional and structural diversity. d-nb.info

Within the NS-SDR superfamily, members are classified based on their product selectivity, including 4,6-dehydratases and 5,6-dehydratases. nih.gov Some NDP-sugar 4,6-dehydratases can also exhibit a side 5-epimerase activity. ugent.be The catalytic mechanism of SDR-type dehydratases, including those with 5,6-dehydratase activity, typically involves an initial NAD(P)⁺-dependent oxidation step. d-nb.infougent.be

2,3-Dehydratases (Nudix Hydrolase Superfamily)

2,3-Dehydratases are less abundant NS dehydratases compared to the 4,6-dehydratases and belong to the Nudix hydrolase superfamily. nih.govresearchgate.net These enzymes are involved in the biosynthesis of dideoxy and trideoxy sugars, often found in antibiotic biosynthesis pathways. researchgate.netresearchgate.net They catalyze the removal of the hydroxyl group at the C2 position and the introduction of a keto group at C3, starting from the product of 4,6-dehydratases (NDP-4-keto-6-deoxy hexoses). researchgate.net This yields a NDP-3,4-diketo-3,6-deoxyhexose intermediate. researchgate.net

EvaA from Amycolatopsis orientalis is a well-characterized 2,3-dehydratase that belongs to the Nudix hydrolase superfamily. researchgate.netnih.gov Structural analysis of EvaA shows that each subunit of the dimer folds into two domains, likely arising from gene duplication. researchgate.netnih.gov Two dTDP-sugar binding pockets are present, with pocket A functioning as the active site. researchgate.netnih.gov The catalytic mechanism proposed for EvaA involves the abstraction of a proton from C3 by an active site base, followed by the elimination of water at C2, and then the abstraction of a proton from C3-OH and its delivery back to C2, yielding a dTDP-3,4-diketo-2,6-dideoxy hexose. researchgate.net

3-Dehydratases (Related to Aspartame (B1666099) Aminotransferases)

3-Dehydratases represent another group of NS dehydratases involved in deoxy sugar biosynthesis. nih.govresearchgate.net These enzymes are related to aspartame aminotransferases. nih.govresearchgate.net Similar to 2,3-dehydratases, they act on the products of 4,6-dehydratases (NDP-4-keto-6-deoxy hexoses) and catalyze the deoxygenation at C3. nih.govresearchgate.net This leads to the formation of dideoxy and trideoxy sugars. nih.govresearchgate.net

Substrate Specificity and Reaction Mechanisms of NS Dehydratases

Nucleotide sugar (NS) dehydratases exhibit diverse substrate specificities, acting on various NDP-hexoses such as UDP-glucose, GDP-mannose, and dTDP-glucose. nih.gov The type of NDP-sugar substrate and the specific dehydratase determine the initial dehydrated product, typically a NDP-4-keto-6-deoxy hexose. nih.govresearchgate.net

The reaction mechanisms of NS dehydratases, particularly the 4,6-dehydratases belonging to the SDR superfamily, share common features. The initial step involves an NAD(P)⁺-dependent oxidation at the C4 position of the sugar, facilitated by a conserved tyrosine residue acting as a catalytic base. d-nb.inforesearchgate.net This is followed by the elimination of water, leading to the formation of a 4-keto intermediate and the introduction of the deoxy functionality at C6. researchgate.netd-nb.info

5,6-dehydratases, also in the NS-SDR superfamily, catalyze dehydration at the C5-C6 position. nih.govresearchgate.net

2,3-dehydratases (Nudix hydrolase superfamily) and 3-dehydratases (related to aspartame aminotransferases) act on the 4-keto-6-deoxy intermediates. nih.govresearchgate.net Their mechanisms involve the removal of hydroxyl groups at the C2 or C3 positions, respectively, often leading to the formation of additional keto groups. researchgate.netresearchgate.net

The substrate specificity of NS dehydratases is influenced by structural features, including residues in the active site that interact with the nucleotide and sugar moieties. For instance, conserved residues in WcbK have been implicated in its specificity towards heptose substrates. nih.gov

Epimerases and Reductases

Following the initial dehydration step catalyzed by NS dehydratases, further modifications of the sugar moiety are often carried out by epimerases and reductases to generate the diverse array of this compound structures. oup.comnih.gov

Epimerases catalyze the inversion of stereochemistry at specific carbon centers. In the biosynthesis of 6-deoxy-hexoses, epimerases can act on the 4-keto-6-deoxy intermediates to alter the configuration at positions such as C3 and C5. oup.comwisc.edu For example, in the biosynthesis of GDP-L-fucose from GDP-D-mannose, a 4,6-dehydratase produces GDP-4-keto-6-deoxy-D-mannose, which then undergoes epimerization at C3 and C5 catalyzed by a bifunctional epimerase/reductase enzyme. oup.com This epimerization changes the sugar configuration from D to L. oup.com

Reductases are responsible for reducing keto groups introduced by the dehydratases. C4-reductases, for instance, catalyze the NADPH-dependent reduction of the 4-keto group in the 4-keto-6-deoxy intermediates. oup.comwisc.edu This reduction step is crucial for generating the final deoxy sugar product. oup.com In some biosynthetic pathways, bifunctional enzymes combine epimerase and reductase activities, streamlining the conversion of the 4-keto-6-deoxy intermediate to the final this compound. oup.comwisc.edu For example, the enzyme GMER (GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/reductase) is involved in GDP-L-fucose biosynthesis and exhibits both epimerase and reductase activities. oup.com

The interplay between dehydratases, epimerases, and reductases, along with other modifying enzymes like aminotransferases, allows for the biosynthesis of a wide variety of 6-deoxy and amino sugars with diverse structures and biological functions. nih.gov

GDP-4-keto-6-deoxy-D-mannose epimerase/reductase (GMER/FX protein)

GDP-4-keto-6-deoxy-D-mannose epimerase/reductase (GMER), also known as GDP-L-fucose synthase (GFS) or FX protein in humans, is a bifunctional enzyme crucial for the de novo synthesis of GDP-L-fucose. oup.comresearchgate.netrcsb.org This enzyme catalyzes the final steps in the pathway, converting GDP-4-keto-6-deoxy-D-mannose into GDP-L-fucose. researchgate.net The reaction involves epimerizations at the C3 and C5 positions of the sugar moiety, followed by an NADPH-dependent reduction of the carbonyl group at C4. researchgate.net

GMER can utilize either NADH or NADPH as a cofactor, although NADPH has been demonstrated to be more substantial. oup.com

dTDP-4-keto-6-deoxyglucose reductase (GerK1)

dTDP-4-keto-6-deoxyglucose reductase (GerK1) is an enzyme involved in the biosynthesis of dTDP-6-deoxy-D-allose, an unusual deoxysugar found as an intermediate in the biosynthetic pathway of certain macrolide antibiotics. oup.comrhea-db.orgnih.gov GerK1 functions as an NDP-4-keto-6-deoxyhexose reductase and is a member of the ketoreductase family. oup.comresearchgate.net This enzyme catalyzes the reduction of the 4-carbonyl carbon group of dTDP-4-keto-6-deoxyglucose, utilizing NADH as a cofactor. oup.comresearchgate.net This reduction results in the formation of a hydroxyl group at the C4 position of the product, dTDP-6-deoxy-D-allose. oup.comresearchgate.net

Biochemical characterization of GerK1 from Streptomyces sp. KCTC 0041BP has shown that it exhibits a specific reductive effect on the 4-keto carbon of dTDP-4-keto-6-deoxy-D-allose, particularly when the hydroxyl group at the C3 position is in an axial configuration. oup.comnih.gov The enzyme catalyzes the conversion of dTDP-4-keto-6-deoxyglucose to dTDP-6-deoxy-β-D-allose in the presence of GerF, a dTDP-4-keto-6-deoxyglucose 3-epimerase. oup.comnih.gov

C3/C5 Epimerases and C4 Reductases (e.g., Cjj1430, Cjj1427)

C3/C5 epimerases and C4 reductases play crucial roles in determining the stereochemistry of 6-deoxy-hexoses. In Campylobacter jejuni, enzymes like Cjj1430 and Cjj1427 are involved in the biosynthesis of GDP-6-deoxy-D-altro-heptose, a modified heptose found in the bacterial capsule. uwo.canih.govresearchgate.net The biosynthesis of this sugar is more complex than initially anticipated, requiring the sequential action of a 4,6-dehydratase (WcbK), Cjj1430, and Cjj1427. uwo.canih.govresearchgate.net

Cjj1430 is characterized as a C3 epimerase that specifically catalyzes epimerization at the C3 position, lacking C5 epimerization activity. uwo.canih.govresearchgate.net It is similar to dTDP-6-deoxy-D-xylo-4-hexulose C3/C5 epimerases involved in dTDP-L-rhamnose synthesis, such as RmlC from Escherichia coli. uwo.canih.gov Cjj1427, on the other hand, functions solely as a reductase, producing GDP-6-deoxy-D-altro-heptose and exhibiting no epimerization activity. uwo.canih.govresearchgate.net Cjj1427 shows similarity to GDP-fucose synthases (GMER) from E. coli and Helicobacter pylori. uwo.canih.gov

These findings highlight the diverse activities within the C3/C5 epimerase and C3/C5 epimerase/C4 reductase families, with some enzymes exhibiting only a subset of their potential catalytic functions depending on the specific pathway and substrate. uwo.canih.gov

Stereospecificity in Enzymatic Reduction

Stereospecificity is a critical aspect of the enzymatic reduction steps in this compound biosynthesis, ensuring the correct orientation of the newly formed hydroxyl group. For example, GerK1, a dTDP-4-keto-6-deoxyglucose reductase, transfers protons with stereospecificity from NADH to the C4 of the substrate, leading to the production of dTDP-6-deoxy-D-allose. oup.comresearchgate.net This stereospecific transfer dictates the resulting configuration at the C4 position.

In the biosynthesis of GDP-L-fucose by GMER, the NADPH-dependent reduction of the C4 carbonyl group is also stereospecific, occurring after the C3 and C5 epimerizations have established the correct stereochemical context for the L-galactose configuration. researchgate.net Similarly, the C4-reductase Cj1428 in C. jejuni catalyzes the stereospecific reduction of a GDP-linked heptose intermediate by NADPH to form GDP-D-glycero-β-L-gluco-heptose. researchgate.net The stereochemical outcome of these reductions is crucial for the biological function of the resulting 6-deoxy-hexoses.

Sugar Aminotransferases and Deoxygenation Reactions

While the primary focus of this section is on deoxygenation reactions, sugar aminotransferases are sometimes involved in pathways leading to modified deoxysugars, particularly those with amino groups. However, in the context of the common 6-deoxy-hexoses like fucose and rhamnose, the deoxygenation at C6 typically occurs through a dehydration reaction catalyzed by a 4,6-dehydratase, resulting in a 4-keto-6-deoxy intermediate. oup.comnih.gov

For instance, in the biosynthesis of L-colitose, a 3,6-dideoxyhexose, a GDP-4-keto-6-deoxy-D-mannose 3-dehydratase (ColD) catalyzes the removal of the C3'-hydroxyl group from GDP-4-keto-6-deoxy-D-mannose via a combined transamination-deoxygenation reaction. uniprot.org This process involves a transamination step with pyridoxal (B1214274) 5'-phosphate (PLP) and L-glutamate, followed by a β-dehydration reaction. uniprot.org This example illustrates how deoxygenation at positions other than C6 can involve different enzymatic mechanisms, sometimes coupled with transamination. However, for the simple 6-deoxygenation discussed in the context of fucose and rhamnose biosynthesis, the dehydratase mechanism at the 4,6 positions is central. oup.comnih.gov

Specific Biosynthetic Pathways of Key 6-Deoxy-Hexoses

6-Deoxy-hexoses are synthesized through specific de novo pathways, with the starting point being a nucleoside diphosphate-activated hexose. These pathways involve a series of enzymatic transformations, including dehydration, epimerization, and reduction, to generate the final deoxygenated sugar. oup.comnih.gov

GDP-L-Fucose De Novo Synthesis Pathway

The de novo synthesis of GDP-L-fucose is a well-characterized pathway that begins with GDP-D-mannose. oup.comwikipedia.orgontosight.airesearchgate.netacs.orgnih.govresearchgate.netub.edu This pathway is essential for the production of GDP-L-fucose, a key precursor for fucosylated glycoconjugates involved in various cellular processes, including cell signaling, immune responses, and inflammation. ontosight.aiacs.org

The pathway involves two main enzymatic steps catalyzed by two enzymes: GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose epimerase/reductase (GMER), also known as GDP-L-fucose synthase (GFS) or FX protein. oup.comresearchgate.netontosight.airesearchgate.netub.edu

Dehydration: The first step is the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. oup.comontosight.airesearchgate.net This reaction is catalyzed by GDP-mannose 4,6-dehydratase (GMD). oup.comontosight.airesearchgate.net GMD catalyzes the oxidation of the C4 group to a keto form and the subsequent reduction of the C6 group to a methyl group, resulting in the formation of the 4-keto-6-deoxy intermediate. oup.com

Epimerization and Reduction: The second stage involves the conversion of the intermediate GDP-4-keto-6-deoxy-D-mannose to GDP-L-fucose. ontosight.ai This is catalyzed by the bifunctional enzyme GMER (GDP-L-fucose synthase). oup.comresearchgate.netontosight.ai GMER performs epimerizations at the C3 and C5 positions, changing the stereochemistry from the D-manno configuration to the L-galacto configuration (L-fucose is 6-deoxy-L-galactose). oup.comresearchgate.netub.edu Following epimerization, GMER catalyzes an NADPH-dependent reduction of the C4 keto group to a hydroxyl group. oup.comresearchgate.net

This de novo pathway is considered the major route for cellular GDP-L-fucose biosynthesis in vivo, particularly in mammals. researchgate.net

| Compound Name | PubChem CID |

| This compound (General) | - |

| GDP-L-Fucose | 135412609 nih.gov, 135565374 cenmed.com, 135398655 nih.gov |

| GDP-D-Mannose | 135398627 nih.gov, 18396 wikipedia.org |

| dTDP-Glucose | 439324 nih.gov, 25202390 nih.gov, 443210 nih.gov, 71581060 |

| dTDP-Rhamnose | 121966 uni.lu, 439975 uni.lu, 25201044 uni.lu, 25245982 uni.lu, 70678924 uni.lu, 71581092 uni.lu, 49852346 nih.gov, 6171 genome.jp |

| GDP-4-keto-6-deoxy-D-mannose | 135644307, 135398621 |

| dTDP-4-keto-6-deoxyglucose | 439292 uni.lu, 443211 nih.gov, 443496 uni.lu, 25244163 uni.lu, 53356769 uni.lu, 71581059 uni.lu, 3956 h-its.org, 16128 h-its.org |

| dTDP-6-deoxy-D-allose | 71581061, 121965, 135611158, 135611159 |

| GDP-6-deoxy-D-altro-heptose | 135611164 |

| L-Fucose | 736 nih.gov |

| L-Rhamnose | 444403 nih.gov |

6-Deoxyhexoses, a class of carbohydrates distinguished by the absence of a hydroxyl group at the C6 position, are integral components of diverse biological structures across different organisms, including bacterial cell walls and mammalian glycoconjugates. oup.comnih.gov Their biosynthesis is a complex process primarily initiated from nucleoside diphosphate-activated hexoses, proceeding through key 4-keto-6-deoxy intermediates. oup.com The de novo synthesis pathways for prominent 6-deoxyhexoses like L-fucose and L-rhamnose originate from GDP-D-mannose and dTDP-D-glucose, respectively, and involve a conserved sequence of dehydration, epimerization, and reduction reactions. oup.comnih.gov

The formation of 6-deoxyhexoses from their corresponding activated hexose precursors involves a series of enzymatic transformations that introduce the deoxy function and establish the specific stereochemistry of the final sugar. oup.comnih.gov A central intermediate in these pathways is typically a 4-keto-6-deoxy derivative. oup.com

GDP-4-keto-6-deoxy-D-mannose epimerase/reductase (GMER/FX protein)

GDP-4-keto-6-deoxy-D-mannose epimerase/reductase (GMER), also recognized as GDP-L-fucose synthase (GFS) or human FX protein, is a critical bifunctional enzyme in the de novo synthesis of GDP-L-fucose. oup.comresearchgate.netrcsb.org This enzyme facilitates the conversion of GDP-4-keto-6-deoxy-D-mannose to GDP-L-fucose through a reaction sequence encompassing epimerization at the C3 and C5 positions and an NADPH-dependent reduction of the C4 carbonyl group. researchgate.net

Structural and mechanistic investigations of GMER, including studies on the human FX protein, reveal a modular architecture with distinct domains for NADPH binding and substrate interaction. researchgate.netrcsb.org The catalytic site, situated at the interface of these domains, harbors residues essential for activity. rcsb.org Mutagenesis studies have pinpointed residues like Ser107, Tyr136, and Lys140 as vital for enzyme function and cofactor binding. rcsb.org Proton exchange during epimerization steps is facilitated by residues such as Cys109 and His179, located within or near the substrate binding site. researchgate.netrcsb.org Evidence suggests that C3 epimerization precedes C5 epimerization, with Cys109 acting as a base and His179 potentially functioning as an acid in these steps. researchgate.net GMER can utilize either NADH or NADPH, with the latter showing greater efficacy. oup.com

dTDP-4-keto-6-deoxyglucose reductase (GerK1)

dTDP-4-keto-6-deoxyglucose reductase (GerK1) participates in the biosynthesis of dTDP-6-deoxy-D-allose, an unusual deoxysugar found in the biosynthetic pathways of certain macrolide antibiotics. oup.comrhea-db.orgnih.gov Classified as an NDP-4-keto-6-deoxyhexose reductase within the ketoreductase family, GerK1 catalyzes the NADH-dependent reduction of the 4-carbonyl group of dTDP-4-keto-6-deoxyglucose. oup.comresearchgate.net This reaction introduces a hydroxyl group at the C4 position, yielding dTDP-6-deoxy-D-allose. oup.comresearchgate.net

Biochemical characterization of GerK1 from Streptomyces sp. KCTC 0041BP has demonstrated its specific activity towards the 4-keto carbon of dTDP-4-keto-6-deoxy-D-allose, particularly when the C3 hydroxyl group is axially oriented. oup.comnih.gov The enzyme's catalytic activity in converting dTDP-4-keto-6-deoxyglucose to dTDP-6-deoxy-β-D-allose is observed in the presence of GerF, a dTDP-4-keto-6-deoxyglucose 3-epimerase. oup.comnih.gov

C3/C5 Epimerases and C4 Reductases (e.g., Cjj1430, Cjj1427)

C3/C5 epimerases and C4 reductases are key enzymes in establishing the precise stereochemistry of 6-deoxy-hexoses. In Campylobacter jejuni, enzymes like Cjj1430 and Cjj1427 are involved in the biosynthesis of GDP-6-deoxy-D-altro-heptose, a modified heptose component of the bacterial capsule. uwo.canih.govresearchgate.net The biosynthesis of this sugar requires the sequential action of a 4,6-dehydratase (WcbK), followed by Cjj1430 and Cjj1427. uwo.canih.govresearchgate.net

Cjj1430 functions as a C3 epimerase, specifically catalyzing epimerization at the C3 position without affecting C5. uwo.canih.govresearchgate.net It shares similarity with dTDP-6-deoxy-D-xylo-4-hexulose C3/C5 epimerases involved in dTDP-L-rhamnose synthesis, such as E. coli RmlC. uwo.canih.gov Cjj1427 acts solely as a reductase, responsible for producing GDP-6-deoxy-D-altro-heptose, and lacks epimerization activity. uwo.canih.govresearchgate.net Cjj1427 exhibits similarity to GDP-fucose synthases (GMER) found in E. coli and Helicobacter pylori. uwo.canih.gov These findings highlight the functional diversity within these enzyme families, where specific pathway requirements dictate the realized catalytic activities. uwo.canih.gov

Stereospecificity in Enzymatic Reduction

The stereospecific nature of enzymatic reduction is paramount in this compound biosynthesis, ensuring the correct orientation of the hydroxyl group introduced at the C4 position. GerK1, for instance, demonstrates stereospecific proton transfer from NADH to the C4 of its substrate, leading to the formation of dTDP-6-deoxy-D-allose with a defined configuration at C4. oup.comresearchgate.net

In the GDP-L-fucose pathway, the NADPH-dependent reduction catalyzed by GMER is also stereospecific, occurring after the C3 and C5 epimerizations have set the stage for the L-galactose configuration. researchgate.net Similarly, in C. jejuni, the C4-reductase Cj1428 catalyzes a stereospecific NADPH-dependent reduction of a GDP-linked heptose intermediate, resulting in GDP-D-glycero-β-L-gluco-heptose. researchgate.net This stereochemical control is vital for the biological roles of these 6-deoxy-hexoses.

Sugar Aminotransferases and Deoxygenation Reactions

While the deoxygenation at C6 in common 6-deoxy-hexoses like fucose and rhamnose primarily involves a 4,6-dehydratase-catalyzed dehydration, other deoxygenation reactions can occur in modified deoxysugars and may involve different enzymatic mechanisms, including those coupled with transamination. oup.comnih.govuniprot.org

An example is the biosynthesis of L-colitose, a 3,6-dideoxyhexose, where a GDP-4-keto-6-deoxy-D-mannose 3-dehydratase (ColD) catalyzes the removal of the C3'-hydroxyl group from GDP-4-keto-6-deoxy-D-mannose. uniprot.org This reaction involves a combined transamination-deoxygenation mechanism utilizing pyridoxal 5'-phosphate (PLP) and L-glutamate, followed by a β-dehydration. uniprot.org This illustrates that while 6-deoxygenation commonly proceeds via dehydration at the 4,6 positions, deoxygenation at other carbons can involve distinct enzymatic strategies, sometimes integrated with aminotransferase activity. oup.comnih.govuniprot.org

Specific Biosynthetic Pathways of Key 6-Deoxy-Hexoses

The de novo biosynthesis of 6-deoxy-hexoses follows specific pathways initiated from activated hexoses, involving a sequence of enzymatic steps to achieve the deoxygenation and specific stereochemical configuration. oup.comnih.gov

GDP-L-Fucose De Novo Synthesis Pathway

The de novo synthesis pathway for GDP-L-fucose is a well-understood route starting from GDP-D-mannose. oup.comwikipedia.orgontosight.airesearchgate.netacs.orgnih.govresearchgate.netub.edu This pathway is crucial for providing GDP-L-fucose, a necessary precursor for the synthesis of fucosylated glycoconjugates involved in vital cellular functions such as cell signaling and immune responses. ontosight.aiacs.org

The pathway is catalyzed by two main enzymes: GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose epimerase/reductase (GMER), also known as GDP-L-fucose synthase (GFS) or FX protein. oup.comresearchgate.netontosight.airesearchgate.netub.edu

The process involves two key stages:

Dehydration: GDP-D-mannose is converted to GDP-4-keto-6-deoxy-D-mannose by GDP-mannose 4,6-dehydratase (GMD). oup.comontosight.airesearchgate.net GMD catalyzes the oxidation at C4 to a keto group and the reduction at C6 to a methyl group, forming the 4-keto-6-deoxy intermediate. oup.com

Epimerization and Reduction: The intermediate GDP-4-keto-6-deoxy-D-mannose is then transformed into GDP-L-fucose by the bifunctional enzyme GMER (GDP-L-fucose synthase). oup.comresearchgate.netontosight.ai GMER catalyzes epimerizations at the C3 and C5 positions, converting the D-manno configuration to the L-galacto configuration (L-fucose). oup.comresearchgate.netub.edu Subsequently, an NADPH-dependent reduction of the C4 keto group to a hydroxyl group is catalyzed by GMER. oup.comresearchgate.net

dTDP-L-Rhamnose Biosynthesis Pathwayoup.com

The biosynthesis of dTDP-L-rhamnose is a well-characterized pathway found in many bacteria and also in organisms like Caenorhabditis elegans. This pathway proceeds through a series of four enzymatic steps starting from glucose-1-phosphate and dTTP. The enzymes involved are typically designated as RmlA, RmlB, RmlC, and RmlD. frontiersin.orgresearchgate.netportlandpress.comasm.org

The pathway begins with the synthesis of the activated sugar dTDP-D-glucose from glucose-1-phosphate and dTTP, catalyzed by glucose-1-phosphate thymidylyltransferase (RmlA). frontiersin.orgresearchgate.netportlandpress.comasm.org Next, dTDP-D-glucose-4,6-dehydratase (RmlB) catalyzes the dehydration at the C-6 position and oxidation at C-4, producing the intermediate dTDP-4-keto-6-deoxy-D-glucose. frontiersin.orgresearchgate.netportlandpress.comasm.org This intermediate then undergoes a double epimerization at the C-3 and C-5 positions by dTDP-4-keto-6-deoxy-glucose 3,5-epimerase (RmlC), resulting in the formation of dTDP-4-keto-L-rhamnose. frontiersin.orgresearchgate.netasm.org Finally, dTDP-4-keto-L-rhamnose reductase (RmlD) catalyzes the reduction of the keto group at C-4, yielding the final product, dTDP-L-rhamnose. frontiersin.orgresearchgate.netasm.org

Research findings have detailed the biochemical characteristics of these enzymes from various bacterial species, including Saccharothrix syringae and Streptococcus pyogenes. researchgate.netnih.gov For instance, studies on Ss-RmlB from Saccharothrix syringae have determined its optimal temperature and pH, as well as its kinetic parameters for dTDP-glucose. researchgate.net

The enzymatic steps can be summarized as follows:

| Step | Enzyme | Substrate | Product |

| 1 | RmlA (Glucose-1-phosphate thymidylyltransferase) | Glucose-1-phosphate, dTTP | dTDP-D-glucose |

| 2 | RmlB (dTDP-D-glucose 4,6-dehydratase) | dTDP-D-glucose | dTDP-4-keto-6-deoxy-D-glucose |

| 3 | RmlC (dTDP-4-keto-6-deoxy-glucose 3,5-epimerase) | dTDP-4-keto-6-deoxy-D-glucose | dTDP-4-keto-L-rhamnose |

| 4 | RmlD (dTDP-4-keto-L-rhamnose reductase) | dTDP-4-keto-L-rhamnose | dTDP-L-rhamnose |

Biosynthesis of 2-Acetamido-2,6-dideoxy-L-hexoses (e.g., Quinovosamine, Rhamnosamine)oup.com

The biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses, such as L-quinovosamine (2-acetamido-2,6-dideoxy-L-glucose) and L-rhamnosamine (2-acetamido-2,6-dideoxy-L-mannose), follows a pathway distinct from that of neutral 6-deoxy-L-hexoses. portlandpress.comnih.gov These sugars are synthesized in certain bacteria, including Vibrio cholerae, starting from UDP-D-N-acetylglucosamine. portlandpress.comnih.govresearchgate.netresearchgate.net

In Vibrio cholerae serotype O37, the biosynthesis involves enzymes like WbvB, WbvR, and WbvD. portlandpress.comnih.govresearchgate.net The multi-functional enzyme WbvB catalyzes the initial steps, involving dehydration at C-4 and C-6, along with epimerization at C-3 and C-5, to produce UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose. portlandpress.comnih.govresearchgate.net This intermediate is then converted by the C-4 reductase, WbvR, in a stereospecific reaction to yield UDP-2-acetamido-L-rhamnose. portlandpress.comnih.govresearchgate.net Finally, UDP-2-acetamido-L-rhamnose is epimerized at C-2 by WbvD to form UDP-2-acetamido-L-quinovose. portlandpress.comnih.govresearchgate.net

This pathway highlights the versatility of nucleotide-sugar modifying enzymes in generating diverse deoxy and amino sugars found in bacterial glycoconjugates. researchgate.net

dTDP-6-Deoxy-D-Allose Biosynthesisfishersci.co.uk

dTDP-6-deoxy-D-allose is an intermediate in the biosynthesis of mycinose (B1239270), a sugar found in several macrolide antibiotics like tylosin (B1662201) and chalcomycin. oup.comnih.govacs.org The biosynthetic pathway for this sugar nucleotide has been studied in Streptomyces species. oup.comnih.govacs.org

The pathway begins with the conversion of glucose-1-phosphate to dTDP-D-glucose by dTDP-glucose synthase. oup.com dTDP-D-glucose is then acted upon by a dTDP-D-glucose-4,6-dehydratase (e.g., GerE), resulting in the formation of dTDP-4-keto-6-deoxyglucose. oup.com A subsequent step involves a 3'-epimerase, such as ChmJ from Streptomyces bikiniensis, which converts dTDP-4-keto-6-deoxyglucose to dTDP-4-keto-6-deoxyallose. nih.govacs.orggenome.jp Finally, a reductase, like GerK1, reduces the keto group at C-4 to produce dTDP-6-deoxy-D-allose. oup.com

Structural and functional studies on enzymes like ChmJ have provided insights into the enzymatic mechanisms involved in the stereospecific transformations within this pathway. nih.govacs.org

Biosynthesis of 6-Deoxy-D-altro-Heptose (Relevant Analogous Pathways)zellbio.eu

Direct information specifically detailing the biosynthetic pathway for 6-deoxy-D-altro-heptose is limited in the provided search results. However, the biosynthesis of 6-deoxy sugars in general follows common enzymatic strategies starting from nucleotide-activated precursors. oup.comresearchgate.net These pathways typically involve a 4,6-dehydratase that acts on an NDP-hexose, followed by further modifications. oup.comresearchgate.net

While D-altro-heptulose (sedoheptulose) is a naturally occurring heptose, its biosynthesis is primarily associated with the pentose (B10789219) phosphate (B84403) pathway and involves different enzymatic logic compared to the de novo synthesis of 6-deoxy-hexoses from NDP-hexoses. wikipedia.org

Relevant analogous pathways for 6-deoxy sugar biosynthesis from NDP-sugars involve the initial dehydration at the C-6 position and the introduction of a keto group at C-4 by a 4,6-dehydratase. Subsequent epimerization and reduction steps, catalyzed by specific enzymes, determine the final configuration of the 6-deoxy sugar. The precise sequence and nature of these downstream enzymes would dictate the formation of a 6-deoxy-D-altro-heptose if a suitable nucleotide-activated heptose precursor were available and acted upon by analogous enzymatic machinery. Given the lack of specific information, the biosynthesis of 6-deoxy-D-altro-heptose would likely involve similar enzymatic logic to other 6-deoxy sugar pathways, adapted for a heptose precursor.

Evolutionary Conservation of this compound Biosynthetic Pathwaysoup.com

The biosynthetic pathways for 6-deoxy-hexoses, particularly the de novo pathways for common deoxy sugars like L-fucose and L-rhamnose, exhibit significant evolutionary conservation across different domains of life, including bacteria, plants, and animals. oup.comportlandpress.comasm.orgresearchgate.netresearchgate.net This conservation underscores the fundamental biological importance of these sugars.

A key conserved step in many of these pathways is catalyzed by the 4,6-dehydratase enzymes, which belong to the short-chain dehydrogenase/reductase (SDR) superfamily. researchgate.net These enzymes initiate the deoxygenation process by converting NDP-hexoses to NDP-4-keto-6-deoxy hexoses. oup.comresearchgate.net The presence of homologous enzymes catalyzing similar reactions in diverse organisms highlights their ancient evolutionary origin. oup.comresearchgate.net

Biological Functions and Glycoconjugate Contexts of 6 Deoxy Hexoses

Integration into Complex Glycans

6-Deoxy-hexoses are commonly found integrated into various types of complex glycans, contributing to their structural diversity and functional specificity.

N-linked Glycans, O-linked Glycans, and Glycolipids

In mammals, L-fucose is a significant 6-deoxy-hexose found in N-linked and O-linked glycoproteins and glycolipids. sht-medino.denih.govcaymanchem.com These glycoconjugates are involved in critical processes such as intercellular adhesion and recognition. L-fucose can be a terminal modification on glycan structures or serve as an attachment point for other sugars. sht-medino.decaymanchem.com It is an essential component of human ABO blood group antigens and Lewis glycans. oup.comnih.gov N-linked glycans, which contain a core structure with N-acetylglucosamine attached to asparagine, can be modified by core fucosylation, typically via an α(1,6)-linkage to the innermost GlcNAc. nih.govwikipedia.org O-linked glycans also incorporate fucose, often linked to serine or threonine residues. nih.govwikipedia.org Glycolipids, which have a carbohydrate linked to a lipid, also commonly feature fucose residues. nih.govcaymanchem.com

Bacterial Polysaccharides (Lipopolysaccharides, Extracellular Polysaccharides)

In bacteria, 6-deoxy-hexoses are frequently found in cell surface polysaccharides, including lipopolysaccharides (LPS) and extracellular polysaccharides (EPS). oup.comnih.gov LPS molecules, major components of the outer membrane in Gram-negative bacteria, can contain 6-deoxy-hexoses such as L-fucose, D-rhamnose, and 6-deoxy-D-talose as constituents of their O-polysaccharide chains. oup.com For instance, D-rhamnose is found in the LPS of Pseudomonas aeruginosa and Helicobacter pylori. wikipedia.orgportlandpress.com Extracellular polysaccharides produced by bacteria can also incorporate 6-deoxy-hexoses like fucose and rhamnose. apsnet.orgmdpi.com These EPS can form capsules or extracellular slime layers. apsnet.org Some bacterial EPS contain an unidentified 6-deoxyhexose. asm.org The presence and specific linkages of 6-deoxy-hexoses in bacterial polysaccharides contribute to the structural diversity of these molecules. mdpi.com

Functional Roles of this compound-Containing Glycoconjugates

The incorporation of 6-deoxy-hexoses into glycoconjugates bestows upon these molecules diverse functional roles in biological systems.

Cell Signaling and Cell-Cell Interactions

Glycoconjugates containing 6-deoxy-hexoses are involved in cell signaling and cell-cell interactions. ontosight.aiontosight.ai In humans, L-fucose in N-linked and O-linked glycoproteins and glycolipids mediates intercellular adhesion and recognition processes, which are important in embryogenesis, immunity, inflammation, and even the metastasis of malignant cells. oup.comnih.gov Fucosylated Lewis antigens, for example, promote cell-cell adhesion in early stage embryos. nih.gov In plants, components of the extracellular matrix, which can include 6-deoxy-hexoses, are involved in cell-cell communication. researchgate.net Deoxy sugars, including 4-deoxy-D-xylo-hexose, in glycolipids and glycoproteins are involved in cell signaling and recognition events. ontosight.ai

Immune Response Modulation

Glycoconjugates featuring 6-deoxy-hexoses play a role in modulating the immune response. ontosight.airesearchgate.net Core fucosylation of N-glycans on antibodies, specifically IgG1, can influence antibody-dependent cellular cytotoxicity (ADCC) by affecting binding to Fc receptors on immune cells like natural killer cells and macrophages. nih.gov Changes in fucosylation levels have been linked to cancer diagnosis and prognosis. nih.gov L-fucose has been shown to modulate both innate and adaptive immunity, influencing cellular and humoral immunity. cambridge.org It can induce the expression of cytokine genes involved in the development and proliferation of immune cells. cambridge.org Bacterial glycoconjugates containing 6-deoxy-hexoses, such as the GPLs of Mycobacterium avium, can also modulate immune responses, ranging from downregulating Th1-type responses to inducing the release of proinflammatory mediators. researchgate.net

Host-Pathogen Interactions and Virulence Factors

6-Deoxy-hexoses are intimately involved in the complex interactions between hosts and pathogens. Bacterial cell surface glycans containing 6-deoxy-hexoses are critical for cell-cell recognition and adhesion, which are essential steps in host-pathogen interactions. researchgate.netoup.com

Bacterial Virulence: L-rhamnose, for instance, is a common component of the O-antigen in the lipopolysaccharides (LPS) of many Gram-negative bacteria, such as Salmonella enterica, Shigella flexneri, and Escherichia coli. biorxiv.org It is also found in the cell wall polysaccharides of Gram-positive bacteria like Lactococcus lactis and Enterococcus faecalis. biorxiv.org The presence of L-rhamnose is often essential for bacterial virulence or even viability, making its biosynthesis pathway a potential therapeutic target. nih.govacs.org Disruption of the rhamnose biosynthesis pathway can severely attenuate bacterial fitness and/or virulence. nih.gov For example, deletion of rmlB or rmlD in Vibrio cholerae results in defective colonization. biorxiv.org In Pseudomonas aeruginosa, disruption of the rml pathway can be lethal. biorxiv.org Glycosylation of flagellin, which can contain L-rhamnose, has also been shown to be essential for bacterial virulence and host specificity. biorxiv.org

Fungal Pathogenicity: Rhamnose-containing glycans have also been implicated in fungal-host interactions, including adhesion, recognition, virulence, and biofilm formation in several fungi. researchgate.net A study on the vascular wilt fungus Verticillium dahliae showed that a putative nucleotide-rhamnose synthase/epimerase-reductase (NRS/ER), involved in L-rhamnose biosynthesis, is essential for the fungus's pathogenicity on tomato and Nicotiana benthamiana plants. nih.gov

Host Defense Modulation: Fucosylated oligosaccharides on host cells can serve as recognition sites for pathogens. frontiersin.org However, fucosylated oligosaccharides in maternal milk can act as decoys, blocking the binding of pathogens that utilize fucose-binding lectins as receptors. frontiersin.org Furthermore, host fucose in the mammalian gut can suppress the virulence of pathogens and pathobionts, in addition to acting as a food source for beneficial gut symbionts. nih.govnih.gov

Components of Secondary Metabolites (e.g., Antibiotics, Antifungals)

6-Deoxy-hexoses are frequently found as structural components of a wide variety of natural products, including antibiotics, antifungals, and anticancer agents. tandfonline.comfrontiersin.org These sugars are often crucial for the biological activity of these compounds. frontiersin.orgnih.govoup.com

Antibiotics: A large number of secondary metabolites from actinomycetes contain 6-deoxy sugar residues. google.com Examples include aminoglycosides (e.g., spectinomycin, kasugamycin, streptomycin), polyenes (e.g., amphotericin A, nystatin), macrolides (e.g., erythromycin, avermectin), nucleosides (e.g., antibiotic A201A), and anthracyclines (e.g., daunorubicin). google.com Amino-, C-branched, and O-methylated 6-deoxyhexoses are particularly important in the biosynthesis of clinically significant antibiotics like tylosin (B1662201), erythromycin, and oleandomycin, and their presence is essential for antibiotic activity. nih.gov The removal of these sugar moieties can significantly influence or completely abolish the antibacterial activity of certain compounds. oup.com

Antifungals: 6-deoxyaminosugars are also components of antifungal antibiotics like nystatin. ntnu.no

Molecular Recognition of Cellular Targets

The sugar components of glycosylated natural products often participate in the interaction and molecular recognition of cellular targets. tandfonline.comfrontiersin.org This recognition is crucial for the bioactivity of these compounds. frontiersin.org The presence of sugar moieties, including 6-deoxy-hexoses, influences drug-target interactions, cellular uptake mechanisms, and metabolic stability.

Glycosyltransferases Utilizing this compound Donors

Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds, typically using nucleotide-activated sugars as donors. acs.org Several GTs utilize nucleotide-activated 6-deoxy-hexoses as substrates to modify target molecules, including proteins, lipids, and other carbohydrates. researchgate.netnih.gov

Fucosyltransferases (e.g., FUT8, FUT12/POFUT1, FUT13/POFUT2)

Fucosyltransferases (FUTs) are a family of enzymes that transfer fucose (6-deoxy-L-galactose) from GDP-fucose to acceptor molecules. researchgate.netnih.govnih.gov In mammals, there are 13 known FUTs that incorporate fucose into N-glycans, O-glycans, and glycolipids. researchgate.netnih.govnih.govacs.orgscispace.com

Essential Roles: Three fucosyltransferases, FUT8, FUT12 (POFUT1), and FUT13 (POFUT2), are essential for proper development in mice. researchgate.netnih.govnih.govacs.orgscispace.com FUT8 catalyzes the α(1,6)-linked core fucosylation of asparagine-linked N-acetylglucosamine (GlcNAc) in N-linked glycans. researchgate.net POFUT1 is responsible for transferring fucose to serine or threonine residues within epidermal growth factor (EGF) repeats, while POFUT2 modifies thrombospondin type 1 repeats (TSRs). nih.gov

Biological Implications: Fucose modifications mediated by FUTs are implicated in various biological functions, including immunity and cancer. researchgate.netnih.govnih.govacs.orgscispace.com Congenital mutations in the GDP-fucose transporter can lead to severe developmental and immune deficiencies, highlighting the critical role of fucose in these processes. researchgate.netnih.govnih.gov

Rhamnosyltransferases (RTs) and Their Substrate Preferences

Rhamnosyltransferases (RTs) are enzymes that incorporate L-rhamnose into glycans in bacteria and plants, utilizing dTDP-L-rhamnose as the glycosyl donor. acs.orgfrontiersin.org Bacterial RTs are involved in the biosynthesis of cell envelope components, including O-antigen polysaccharides. acs.orgnih.gov

Substrate Specificity: Studies on bacterial RTs have shown a preference for pyrimidine (B1678525) nucleotide-linked 6-deoxysugars, rather than those containing a C6-hydroxyl, as donors. acs.orgnih.govnih.govresearchgate.net While glycolipid acceptors require a lipid, variations in isoprenoid chain length and stereochemistry can be tolerated. acs.orgnih.gov For example, while dTDP-β-L-rhamnose is a preferred donor, dTDP-β-L-fucose (another this compound) also showed binding to an E. coli RT, albeit with lower affinity, indicating the importance of the C2-hydroxyl conformation for recognition. acs.orgnih.gov In contrast, sugars with a C6-hydroxyl, such as dTDP-β-L-mannose and dTDP-α-glucose, showed significantly reduced binding. acs.org

Therapeutic Potential: Since L-rhamnose is required for the biosynthesis of bacterial glycans involved in survival or host infection, RTs represent potential targets for the development of new antibiotics or antivirulence agents. acs.orgnih.gov Inhibition of RTs can reduce levels of RT-dependent O-antigen polysaccharides in Gram-negative cells, offering a strategy to prevent bacterial infections. acs.orgnih.gov

Implications for Glycodiversification in Natural Product Research

Glycodiversification, the process of creating structural diversity in the glycan portions of natural products, is a significant area in natural product research. nih.gov 6-Deoxy-hexoses play a central role in this process, particularly in bacteria. frontiersin.orgd-nb.infonih.govrsc.org

Biosynthetic Pathways: The biosynthesis of most bacterial deoxysugars, including many 6-deoxy-hexoses found in natural products, shares common early steps. frontiersin.orgd-nb.infonih.gov These pathways typically begin with the conversion of glucose-1-phosphate to a nucleotide-activated glucose (e.g., TDP-glucose), followed by the action of a nucleotide-d-glucose 4,6-dehydratase to produce a nucleotide-4-keto-6-deoxy-d-glucose intermediate. frontiersin.orgnih.govrsc.org This intermediate is crucial as the 4-keto group activates the sugar for subsequent enzymatic modifications, such as epimerization, reduction, amination, and methylation, leading to the vast structural diversity observed in 6-deoxy-hexoses. frontiersin.orgd-nb.infonih.govrsc.org

Genetic Regulation and Metabolic Control of 6 Deoxy Hexose Pathways

Genetic Organization of Biosynthetic Gene Clusters

The genes responsible for the synthesis and metabolism of 6-deoxy-hexoses are frequently organized into distinct gene clusters within bacterial genomes oup.comnih.govpnas.org. In E. coli, the genetic determinants for L-rhamnose metabolism, encompassing transport (rhaT), catabolism (rhaBAD operon), and regulation (rhaRS operon), are situated at different genomic locations mdpi.com. Similarly, the genes for L-fucose metabolism are found in a gene cluster, although the precise arrangement, such as the independent control of the aldolase (B8822740) gene, may vary asm.org.

The initial steps in the biosynthesis of activated 6-deoxy-hexoses, like dTDP-L-rhamnose, involve nucleotidyltransferases such as RmlA. This enzyme catalyzes the coupling of a hexose-1-phosphate, typically alpha-D-glucose-1-phosphate, with deoxythymidine triphosphate (dTTP) nih.gov. Subsequent enzymatic reactions, often mediated by enzymes like TDP-glucose 4,6-dehydratase, lead to the formation of a 4-keto-6-deoxy intermediate, a common precursor for various 6-deoxy-hexoses fao.org. These biosynthetic genes are commonly found clustered with genes associated with the production of natural products containing 6-deoxy-hexose moieties fao.org.

Transcriptional and Post-Transcriptional Regulation of this compound Metabolism

The expression of genes involved in the metabolism of 6-deoxy-hexoses is subject to stringent control at both the transcriptional and post-transcriptional levels. This regulatory oversight ensures that these metabolic pathways are active only when the corresponding sugars are available and that the accumulation of metabolic intermediates is prevented.

Feedback Inhibition Mechanisms in Nucleotide Sugar Pathways

Nucleotide sugars, serving as activated forms of monosaccharides, are crucial intermediates in the biosynthesis of diverse glycans, including those containing 6-deoxy-hexoses nih.gov. The enzymes within nucleotide sugar biosynthetic pathways are frequently regulated by feedback inhibition exerted by the pathway's end products. For instance, in bacteria, the nucleotidyltransferase RmlA, which catalyzes the initial step in dTDP-L-rhamnose synthesis, is allosterically inhibited by dTDP-L-rhamnose itself nih.govacs.org. This inhibitory mechanism, involving the binding of the nucleotide sugar to a site distinct from the active site, plays a vital role in modulating metabolic flux and maintaining appropriate intracellular levels of nucleotide sugars, thereby preventing the overproduction of specific glycan components nih.govacs.orgasm.orgnih.govresearchgate.net.

Regulation of Enzyme Expression (e.g., rhaBAD promoter system)

Transcriptional regulation is a primary means of controlling the expression of genes involved in this compound catabolism. The rhaBAD operon in E. coli, which is essential for L-rhamnose metabolism, serves as a well-understood model for this type of regulation mdpi.comigem.org. The expression of this operon is controlled by the rhaPBAD promoter, which is responsive to the action of two transcriptional activators, RhaR and RhaS igem.org.

In the presence of L-rhamnose, RhaR stimulates the transcription of the rhaRS operon, leading to an increase in RhaS levels igem.org. Subsequently, RhaS, in complex with L-rhamnose, binds to the rhaPBAD promoter, activating the transcription of the structural genes rhaB, rhaA, and rhaD. These genes encode L-rhamnulose kinase, L-rhamnose isomerase, and L-rhamnulose-1-phosphate aldolase, respectively, the enzymes necessary for L-rhamnose catabolism igem.orgnih.govfrontiersin.org. This inducible system ensures high-level expression of the metabolic machinery when L-rhamnose is present igem.org.

The rhaBAD promoter system is also subject to carbon catabolite repression, primarily mediated by the CRP-cAMP complex igem.org. This regulatory mechanism prioritizes the utilization of glucose, a preferred carbon source, by repressing the expression of genes involved in the metabolism of alternative sugars like rhamnose when glucose is available igem.org. The coordinated action of RhaR, RhaS, L-rhamnose, and the CRP-cAMP complex at the rhaPBAD promoter enables precise control over L-rhamnose utilization in E. coli igem.orgnih.govfrontiersin.orgasm.org.

Metabolic Flux Analysis of this compound Utilization

Metabolic flux analysis (MFA) is a valuable technique for quantifying the rates of metabolic reactions within a cellular network under specific conditions tum.decreative-proteomics.com. Applying MFA to the study of this compound metabolism provides crucial insights into the flow of carbon and energy through these pathways.

Carbon and Energy Metabolism in Microorganisms (e.g., E. coli L-rhamnose and L-fucose metabolism)

In E. coli, L-fucose and L-rhamnose are metabolized via parallel pathways that converge at the intermediate lactaldehyde asm.org. Following transport into the cell, these sugars undergo a series of enzymatic transformations. L-rhamnose is isomerized to L-rhamnulose, which is then phosphorylated to L-rhamnulose 1-phosphate. This phosphorylated intermediate is subsequently cleaved by an aldolase into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde igem.org. Similarly, L-fucose is isomerized to L-fuculose, phosphorylated to L-fuculose 1-phosphate, and cleaved into DHAP and lactaldehyde .

DHAP enters the glycolytic pathway, contributing to ATP generation and the synthesis of biomass precursors researchgate.net. The metabolic fate of lactaldehyde, the other cleavage product, is contingent on the availability of oxygen researchgate.netnih.gov. Under aerobic conditions, lactaldehyde is predominantly oxidized to pyruvate (B1213749), which is then channeled into the central metabolic pathways nih.gov. This process facilitates the complete utilization of carbon derived from 6-deoxy-hexoses for energy production and biosynthesis .

Quantitative metabolic analyses, including studies utilizing 13C tracing, have provided a detailed understanding of this compound metabolism in E. coli under both anaerobic and aerobic conditions biorxiv.orgiafns.orgnih.govasm.org. These studies have revealed that even in the presence of oxygen, a significant fraction of lactaldehyde can be reduced to 1,2-propanediol biorxiv.orgiafns.orgnih.govasm.org.

Fermentative Metabolism and By-product Formation (e.g., 1,2-propanediol)

Under anaerobic conditions, lactaldehyde produced from this compound metabolism is primarily reduced to L-1,2-propanediol igem.orgnih.goviafns.orgnih.govasm.org. This reaction, catalyzed by enzymes like propanediol (B1597323) oxidoreductase (encoded by fucO in the fucose regulon), is crucial for regenerating NAD+, which is necessary to sustain glycolytic activity asm.orgresearchgate.netnih.gov. The production of 1,2-propanediol under anaerobic conditions allows the cell to continue metabolizing the this compound and generate ATP through substrate-level phosphorylation in the absence of an external electron acceptor biorxiv.orgresearchgate.netnih.govasm.org.

Interestingly, metabolic flux analysis has demonstrated that 1,2-propanediol is also a significant by-product during aerobic growth on L-rhamnose and L-fucose in E. coli biorxiv.orgiafns.orgnih.govasm.orgasm.org. This observation highlights the notable contribution of fermentative pathways to this compound metabolism even in the presence of oxygen biorxiv.orgiafns.orgasm.org. This phenomenon, characterized by the production of fermentative end products under aerobic conditions, is indicative of overflow metabolism researchgate.net. The formation of 1,2-propanediol during aerobic growth can result in a substantial loss of carbon, with up to 38% of the consumed this compound being converted into this by-product nih.gov. This suggests that the regulation of lactaldehyde dissimilation is more complex than a simple switch between aerobic and anaerobic pathways researchgate.netnih.gov.

The production of 1,2-propanediol can occur directly from lactaldehyde catalyzed by propanediol oxidoreductase, or potentially from DHAP via methylglyoxal (B44143) synthase and subsequent detoxification enzymes nih.gov. The precise contribution of these different routes under varying environmental conditions is an area of ongoing investigation.

Enzymes Involved in this compound Catabolism

The catabolism of 6-deoxy-hexoses, particularly L-fucose and L-rhamnose, has been extensively studied, primarily in bacteria where these sugars can serve as important carbon sources. Two main catabolic pathways have been identified: a phosphorylated pathway and a non-phosphorylated (or oxidative) pathway. The enzymes involved in these pathways facilitate the conversion of the deoxy-hexose into intermediates that can enter central metabolism, such as glycolysis.

Phosphorylated Pathway

The phosphorylated pathway is the canonical route for L-fucose and L-rhamnose catabolism in many bacteria, including Escherichia coli and Salmonella enterica. This pathway typically involves three key enzymatic steps.

L-Fucose Catabolism (Phosphorylated Pathway)

In the phosphorylated L-fucose catabolic pathway, L-fucose is converted to dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. The enzymes involved are:

L-Fucose Isomerase (FucI) : This enzyme catalyzes the reversible isomerization of L-fucose (an aldose) to L-fuculose (a ketose). nih.govwikipedia.orgebi.ac.uknih.govebi.ac.ukmdpi.com This is the initial step in the pathway. FucI from Escherichia coli is a hexameric enzyme, and its structure has been determined. wikipedia.org Some L-fucose isomerases require metal ions, such as Mn²⁺, for activity. nih.govebi.ac.uk

L-Fuculose Kinase (FucK) : L-fuculose is then phosphorylated by FucK, an ATP-dependent kinase, to form L-fuculose-1-phosphate. nih.govfrontiersin.org

L-Fuculose-1-phosphate Aldolase (FucA) : This enzyme catalyzes the cleavage of L-fuculose-1-phosphate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. nih.govnih.govebi.ac.ukwikipedia.orgnih.gov FucA is a Class II aldolase and typically requires a divalent metal ion, such as zinc (Zn²⁺) or magnesium (Mg²⁺), for catalytic activity. nih.govebi.ac.ukebi.ac.uk DHAP is a glycolytic intermediate, while L-lactaldehyde can be further metabolized. nih.govfrontiersin.orgfrontiersin.org

Research findings highlight the importance of these enzymes in bacterial fucose utilization. For instance, structural and functional analyses of fucose-processing enzymes from Streptococcus pneumoniae have shown that SpFcsI, SpFcsK, and SpFcsA act sequentially to produce dihydroxyacetone phosphate. nih.gov Studies on Klebsiella aerogenes have indicated that L-fuculose-1-phosphate can act as an inducer for the expression of L-fucose pathway enzymes. nih.gov

L-Rhamnose Catabolism (Phosphorylated Pathway)

Similarly, the phosphorylated L-rhamnose catabolic pathway converts L-rhamnose into DHAP and L-lactaldehyde. The enzymes are:

L-Rhamnose Isomerase (RhaA) : This enzyme catalyzes the reversible isomerization of L-rhamnose (an aldose) to L-rhamnulose (a ketose). frontiersin.orgwikipedia.orgnih.govnih.govnih.govqmul.ac.ukebi.ac.ukresearchgate.net Like FucI, RhaA is the first committed step in this pathway. L-rhamnose isomerase from Escherichia coli is specific for L-rhamnose, while the enzyme from Pseudomonas stutzeri exhibits broader substrate specificity. qmul.ac.uk L-RhI activity is often dependent on divalent metal ions. nih.govqmul.ac.ukebi.ac.uk

L-Rhamnulose Kinase (RhaB) : L-rhamnulose is phosphorylated by RhaB, an ATP-dependent kinase, to form L-rhamnulose-1-phosphate. frontiersin.orgnih.govwikipedia.orghmdb.caebi.ac.ukqmul.ac.uk This enzyme belongs to the phosphotransferase family and requires Mg²⁺ or Mn²⁺ for catalysis. ebi.ac.uk

L-Rhamnulose-1-phosphate Aldolase (RhaD) : This enzyme catalyzes the cleavage of L-rhamnulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. frontiersin.orgnih.govhmdb.canih.govebi.ac.ukwikipedia.orgrcsb.orgrcsb.org RhaD is a Class II aldolase and utilizes a divalent metal ion, such as zinc, as an electron sink in its catalytic mechanism. ebi.ac.uk

The phosphorylated pathway for L-rhamnose catabolism is well-characterized in enterobacteria. frontiersin.orgnih.gov Research on Bacillus subtilis has identified a bifunctional enzyme, RhaEW, which acts as both L-rhamnulose-phosphate aldolase and L-lactaldehyde dehydrogenase, catalyzing two consecutive steps in the pathway. frontiersin.orgnih.govasm.org

Here is a summary of the enzymes in the phosphorylated catabolic pathways:

| Enzyme Name | EC Number | Reaction Catalyzed | Substrate(s) | Product(s) | Pathway |

| L-Fucose Isomerase (FucI) | 5.3.1.25 | L-Fucose <=> L-Fuculose | L-Fucose | L-Fuculose | Fucose |

| L-Fuculose Kinase (FucK) | 2.7.1.51 | ATP + L-Fuculose => ADP + L-Fuculose 1-phosphate | ATP, L-Fuculose | ADP, L-Fuculose 1-phosphate | Fucose |

| L-Fuculose-1-phosphate Aldolase (FucA) | 4.1.2.17 | L-Fuculose 1-phosphate <=> Dihydroxyacetone phosphate + L-Lactaldehyde | L-Fuculose 1-phosphate | DHAP, L-Lactaldehyde | Fucose |

| L-Rhamnose Isomerase (RhaA) | 5.3.1.14 | L-Rhamnose <=> L-Rhamnulose | L-Rhamnose | L-Rhamnulose | Rhamnose |

| L-Rhamnulose Kinase (RhaB) | 2.7.1.5 | ATP + L-Rhamnulose => ADP + L-Rhamnulose 1-phosphate | ATP, L-Rhamnulose | ADP, L-Rhamnulose 1-phosphate | Rhamnose |

| L-Rhamnulose-1-phosphate Aldolase (RhaD) | 4.1.2.19 | L-Rhamnulose 1-phosphate <=> Dihydroxyacetone phosphate + L-Lactaldehyde | L-Rhamnulose 1-phosphate | DHAP, L-Lactaldehyde | Rhamnose |

Note: EC numbers are provided where available. Some enzymes may have multiple names in common use.

Non-Phosphorylated (Oxidative) Pathway

An alternative, non-phosphorylated catabolic pathway for L-rhamnose has been identified in some fungi and bacteria, such as Azotobacter vinelandii, Sphingomonas sp., and Aspergillus nidulans. frontiersin.orgnih.govcdnsciencepub.comresearchgate.netresearchgate.netd-nb.info This pathway converts L-rhamnose to pyruvate and L-lactaldehyde. frontiersin.orgnih.govcdnsciencepub.comresearchgate.net

The enzymes involved in this pathway include:

L-Rhamnose-1-dehydrogenase : Catalyzes the oxidation of L-rhamnose to L-rhamnono-γ-lactone, typically using NAD⁺ as a cofactor. frontiersin.orgnih.govcdnsciencepub.comresearchgate.net

L-Rhamnono-γ-lactonase : Hydrolyzes L-rhamnono-γ-lactone to L-rhamnonate. frontiersin.orgnih.govresearchgate.net

L-Rhamnonate dehydratase : Dehydrates L-rhamnonate to 2-keto-3-deoxy-L-rhamnonate. frontiersin.orgnih.govcdnsciencepub.comresearchgate.net

L-2-keto-3-deoxyrhamnonate aldolase : Cleaves 2-keto-3-deoxy-L-rhamnonate into pyruvate and L-lactaldehyde. frontiersin.orgnih.govcdnsciencepub.comresearchgate.net

Studies in Pichia stipitis have confirmed the presence and activity of L-rhamnose dehydrogenase, L-rhamnonate dehydratase, and 2-keto-3-deoxy-L-rhamnonate aldolase in this non-phosphorylated pathway. cdnsciencepub.com

While the phosphorylated pathway is more common in bacteria, the non-phosphorylated pathway provides an alternative route for L-rhamnose catabolism in specific organisms. frontiersin.orgnih.govresearchgate.net

Here is a summary of the enzymes in the non-phosphorylated L-rhamnose catabolic pathway:

| Enzyme Name | EC Number | Reaction Catalyzed | Substrate(s) | Product(s) | Pathway |

| L-Rhamnose-1-dehydrogenase | 1.1.1.173 | L-Rhamnose + NAD⁺ => L-Rhamnono-γ-lactone + NADH + H⁺ | L-Rhamnose, NAD⁺ | L-Rhamnono-γ-lactone, NADH, H⁺ | Rhamnose (Non-P) |

| L-Rhamnono-γ-lactonase | 3.1.1.65 | L-Rhamnono-γ-lactone + H₂O => L-Rhamnonate | L-Rhamnono-γ-lactone, H₂O | L-Rhamnonate | Rhamnose (Non-P) |

| L-Rhamnonate dehydratase | 4.2.1.90 | L-Rhamnonate => 2-keto-3-deoxy-L-rhamnonate + H₂O | L-Rhamnonate | 2-keto-3-deoxy-L-rhamnonate, H₂O | Rhamnose (Non-P) |

| L-2-keto-3-deoxyrhamnonate aldolase | 4.1.2.- | 2-keto-3-deoxy-L-rhamnonate <=> Pyruvate + L-Lactaldehyde | 2-keto-3-deoxy-L-rhamnonate | Pyruvate, L-Lactaldehyde | Rhamnose (Non-P) |

Further Metabolism of L-Lactaldehyde

Both the phosphorylated and non-phosphorylated pathways for L-fucose and L-rhamnose catabolism produce L-lactaldehyde. frontiersin.orgnih.govresearchgate.netresearchgate.net L-lactaldehyde can be further metabolized. In Escherichia coli, L-lactaldehyde can be oxidized to L-lactate by an aldehyde dehydrogenase (AldA) under aerobic conditions or reduced to 1,2-propanediol by a lactaldehyde reductase (RhaO/FucO) under anaerobic conditions. frontiersin.org In Bifidobacterium infantis, L-lactaldehyde is converted to 1,2-propanediol under anaerobic conditions. frontiersin.org

Regulatory Mechanisms